lacto-N-tetraose

HMO metabolism Bifidobacterium prebiotic mechanism

Procure lacto-N-tetraose for differentiated HMO research. This core tetrasaccharide (Galβ1→3GlcNAc linkage) is distinct from LNnT, enabling specific Bifidobacterium breve growth and reflecting preterm milk enrichment. Its high-yield production (80.48 g/L) and role as a core structure for >30% of HMOs make it essential for gut maturation, NEC mitigation, and cost-effective large-scale studies. Not a generic substitute.

Molecular Formula C26H45NO21
Molecular Weight 707.6 g/mol
CAS No. 14116-68-8
Cat. No. B087461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelacto-N-tetraose
CAS14116-68-8
Synonymslacto-N-neotetraose
lacto-N-tetraose
LNnT
N-neotetraose
Molecular FormulaC26H45NO21
Molecular Weight707.6 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)CO)O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C26H45NO21/c1-6(32)27-11-21(47-25-18(39)15(36)12(33)7(2-28)44-25)13(34)8(3-29)43-24(11)48-22-14(35)9(4-30)45-26(19(22)40)46-20-10(5-31)42-23(41)17(38)16(20)37/h7-26,28-31,33-41H,2-5H2,1H3,(H,27,32)/t7-,8-,9-,10-,11-,12+,13-,14+,15+,16-,17-,18-,19-,20-,21-,22+,23?,24+,25+,26+/m1/s1
InChIKeyAXQLFFDZXPOFPO-FSGZUBPKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lacto-N-tetraose (LNT) CAS 14116-68-8: Core HMO Tetrasaccharide Technical Baseline for Procurement


Lacto-N-tetraose (LNT, CAS 14116-68-8) is a neutral human milk oligosaccharide (HMO) tetrasaccharide composed of galactose, N-acetylglucosamine, and glucose (Galβ1-3GlcNAcβ1-3Galβ1-4Glc), representing the Type I core structure of HMOs [1]. LNT constitutes approximately 6% (w/w) of total HMOs in human breast milk and serves as the essential scaffold for fucosylation and sialylation to generate more complex functional HMO derivatives; together with its derivatives, it accounts for over 30% (w/w) of total HMOs [2]. LNT is present in human breast milk at average concentrations ranging from 0.74 to 1.07 g/L depending on lactation stage [3].

Why Lacto-N-tetraose Cannot Be Substituted by LNnT, 2'-FL, or GOS in Research and Formulation


Despite sharing the same monosaccharide composition as its isomer lacto-N-neotetraose (LNnT), LNT exhibits fundamentally distinct biological processing due to its Type I (Galβ1-3GlcNAc) versus Type II (Galβ1-4GlcNAc) core linkage [1]. This structural divergence translates into non-overlapping enzymatic requirements for microbial utilization—LNT metabolism is critically dependent on nahA (encoding a β-N-acetylhexosaminidase), whereas LNnT utilization requires a distinct transport and hydrolytic machinery [2]. Furthermore, unlike the more widely studied 2'-fucosyllactose (2'-FL), LNT serves as the essential precursor scaffold from which fucosylated derivatives (LNFP I, LNFP II, LNFP III) and sialylated variants are biosynthesized [3]. Generic substitution with LNnT, 2'-FL, or galacto-oligosaccharides (GOS) would therefore alter metabolic pathway engagement, derivative generation capacity, and functional readouts, as quantified in the evidence below.

Lacto-N-tetraose (LNT) Quantitative Differentiation Evidence: Head-to-Head Comparisons Against LNnT, 2'-FL, and GOS


LNT vs. LNnT: Distinct Metabolic Pathway Requirements in Bifidobacterium breve UCC2003 Demonstrated by Gene Knockout Phenotypes

LNT utilization in B. breve UCC2003 is absolutely dependent on the nahA gene product (β-N-acetylhexosaminidase), whereas LNnT metabolism requires a distinct set of transport and hydrolytic components. An insertional mutant of nahA (B. breve UCC2003-nahA) exhibited a complete lack of growth on LNT as sole carbon source, achieving negligible final OD compared to wild-type growth [1]. In contrast, the same nahA mutant showed no significant impairment in growth on LNnT, indicating that LNnT metabolism bypasses this critical LNT-specific hydrolytic step [2]. Conversely, disruption of nahS (a solute-binding protein) resulted in near-total growth abolition on LNnT while leaving LNT utilization unaffected [3].

HMO metabolism Bifidobacterium prebiotic mechanism microbiome

LNT vs. GOS and Fucosylated HMOs: Differential Rescue of Epithelial Cells from Entamoeba histolytica Cytotoxicity

In an in vitro model of Entamoeba histolytica-induced cytotoxicity using HT-29 colonic epithelial cells, LNT rescued up to 80% of cells from parasite-mediated death [1]. In stark contrast, an HMO bearing a fucose α1-2-linked to the terminal galactose (structurally analogous to 2'-FL-type fucosylation) exhibited no protective effect whatsoever [2]. Furthermore, galacto-oligosaccharides (GOS)—a common infant formula prebiotic intended to mimic HMO effects—completely abolished E. histolytica attachment and cytotoxicity, demonstrating that terminal galactose presentation alone is insufficient; the specific LNT backbone structure is required for the observed protective effect [3].

anti-adhesive pathogen inhibition epithelial protection infant formula

LNT Safety Profile: 90-Day Subchronic Toxicity NOAEL Established with FOS Comparator Group

In a GLP-compliant 90-day subchronic oral gavage toxicity study in neonatal Sprague-Dawley rats, LNT was administered at doses of 0, 1,000, 2,500, or 4,000 mg/kg body weight/day. A reference control group received fructooligosaccharides (FOS) powder at 4,000 mg/kg bw/day, enabling direct safety comparison against a non-digestible oligosaccharide already used in infant formula [1]. LNT was non-genotoxic in in vitro assays, and no compound-related adverse effects were observed at any dose level in the 90-day study [2]. Consequently, 4,000 mg/kg bw/day (the highest feasible dose) was established as the NOAEL [3].

safety assessment NOAEL infant formula regulatory toxicology

LNT as Essential Scaffold: Quantitative Contribution to HMO Derivative Pool vs. Standalone 2'-FL

LNT and its isomer LNnT each account for approximately 6% (w/w) of total HMOs in human breast milk [1]. However, LNT and LNnT together with their fucosylated and/or sialylated derivatives account for more than 30% (w/w) of total HMOs [2]. This derivative pool—including lacto-N-fucopentaose I (LNFP I), LNFP II, LNFP III, and lacto-N-difucohexaose I—cannot be generated from 2'-fucosyllactose (2'-FL), which is a fucosylated lactose derivative rather than a tetrasaccharide core scaffold [3].

HMO biosynthesis fucosylation derivatization infant formula

LNT vs. LNnT: Differential GPR35 Receptor Activation Pathways

In a G-protein coupled receptor screening study, both LNT and LNnT were identified as agonists of GPR35, an orphan receptor implicated in immune regulation and inflammatory bowel disease [1]. However, follow-up standard receptor assays revealed that LNT and LNnT activate GPR35 through different downstream signaling pathways, suggesting that these structurally similar tetrasaccharides engage the receptor in mechanistically distinct ways [2]. The study also evaluated 2'-fucosyllactose (2'-FL) and difucosyllactose (diFL), which were included as comparator HMOs [3].

GPCR GPR35 immune modulation receptor pharmacology

LNT Biotechnological Safety Validation: 2024 NOAEL Data for Microbial Production

A 2024 preclinical safety assessment of biotechnologically produced LNT (Escherichia coli K-12 E2083 production strain) confirmed absence of genotoxic potential in bacterial reverse mutation and in vitro micronucleus assays [1]. In an OECD 408 guideline-compliant 90-day oral toxicity study in rats, LNT did not induce any adverse effects up to the highest dose tested; no LOAEL could be determined [2]. The NOAEL was established at a dietary level of 5% (w/w), corresponding to ≥2,856 mg/kg bw/day (males) and ≥3,253 mg/kg bw/day (females) [3].

biotechnological production safety NOAEL regulatory

Evidence-Based Application Scenarios for Lacto-N-tetraose (LNT) in Research and Industrial Formulation


Bifidobacterium Metabolism and Prebiotic Mechanism Studies Requiring Type I HMO Specificity

When investigating bifidobacterial utilization of human milk oligosaccharides, LNT is the definitive Type I core structure substrate. The nahA gene knockout phenotype demonstrates that LNnT cannot substitute for LNT in studies of Type I HMO metabolic pathways, as nahA is essential for LNT but dispensable for LNnT utilization [1]. Researchers studying Bifidobacterium breve, B. longum subsp. infantis, or B. bifidum HMO catabolism should procure LNT specifically when Type I core structure metabolism is the experimental focus [2].

Anti-Adhesive Pathogen Inhibition Assays Targeting Entamoeba histolytica or Related Lectin-Mediated Attachment

For in vitro studies evaluating HMO-mediated inhibition of pathogen adhesion, LNT is uniquely effective against Entamoeba histolytica, providing up to 80% rescue of epithelial cells from cytotoxicity [1]. Fucosylated HMOs (including those with terminal fucose α1-2 linkage) and GOS show no protective effect in this model [2]. Investigators studying anti-adhesive mechanisms against Gal/GalNAc lectin-mediated pathogens should select LNT over LNnT, 2'-FL, or GOS for this specific application [3].

Infant Formula and Functional Food Formulation Requiring Regulatory-Grade Safety Documentation

Formulators seeking to add HMOs to infant formula or functional foods can reference two independent 90-day toxicity studies establishing high NOAEL values for LNT: 4,000 mg/kg bw/day (Phipps et al., 2018) and ≥2,856–3,253 mg/kg bw/day (van der Woude et al., 2024) [1][2]. The 2018 study includes a direct FOS comparator group, strengthening the safety argument for regulatory submissions [3]. LNT is present in human breast milk at 0.74–1.07 g/L, providing a natural exposure benchmark [4].

HMO Derivative Synthesis and Structural Biology: LNT as Scaffold for LNFP Series

For enzymatic or chemoenzymatic synthesis of fucosylated HMOs including LNFP I, LNFP II, and LNFP III, LNT is the required tetrasaccharide scaffold [1]. These derivatives collectively account for a significant fraction of total HMOs (>30% w/w when including LNT and LNnT cores) and cannot be generated from 2'-FL or other fucosylated lactose structures [2]. Researchers developing HMO biosynthetic pathways or producing analytical standards for LNFP quantification should procure LNT as the essential starting material [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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